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6-(Benzyloxy)-2-methylnicotinaldehyde

Cat. No.: B11812048
M. Wt: 227.26 g/mol
InChI Key: BOGUKDIDIQWPJR-UHFFFAOYSA-N
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Description

Significance of Nicotinaldehyde Derivatives as Privileged Scaffolds in Chemical Research

In medicinal chemistry, some molecular structures, known as "privileged scaffolds," are repeatedly found in drugs that have been approved for use. The pyridine (B92270) ring is one of these privileged scaffolds because it can interact with various biological targets in the body. lifechemicals.comresearchgate.net Nicotinaldehyde, which is a type of pyridine aldehyde, and its derivatives are therefore of great interest to researchers.

By modifying the basic nicotinaldehyde structure, scientists can create libraries of new compounds to test for biological activity. This approach has led to the discovery of new drug candidates for a variety of diseases. The versatility of the pyridine ring allows it to be incorporated into many different molecular designs, making it a cornerstone of modern drug discovery. lifechemicals.com

Structural Characteristics of 6-(Benzyloxy)-2-methylnicotinaldehyde within the Pyridine Aldehyde Class

The structure of this compound is defined by a pyridine ring with three specific groups attached to it. The name itself provides a clear description of its components:

Nicotinaldehyde: This indicates a pyridine ring with an aldehyde group (–CHO) at the 3-position.

2-methyl: A methyl group (–CH₃) is attached to the 2-position of the pyridine ring.

6-(Benzyloxy): A benzyloxy group (–OCH₂C₆H₅) is located at the 6-position.

The combination of these groups influences the chemical properties of the molecule. The aldehyde group is an electron-withdrawing group, which affects the reactivity of the pyridine ring. The methyl and benzyloxy groups are electron-donating, which also plays a role in how the molecule behaves in chemical reactions. This specific arrangement of functional groups makes this compound a useful and distinct building block for chemists.

Table 1: Chemical Properties of this compound

Property Value
CAS Number Not Available
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Appearance Solid

Overview of Research Trajectories Involving Substituted Nicotinaldehydes

Research involving substituted nicotinaldehydes is focused on using these compounds to synthesize more complex molecules with specific functions. One major area of research is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to add new groups to the pyridine ring. nih.govresearchgate.net This allows for the creation of diverse molecular structures from a common starting material. nih.gov

Another research direction involves the chemical modification of the aldehyde group. The aldehyde can be transformed into a variety of other functional groups, or it can be used to connect the nicotinaldehyde unit to other molecules. nih.govrsc.org This flexibility is crucial for building large and complex molecules, such as those needed for new pharmaceuticals or advanced materials. nih.govorganic-chemistry.org The ongoing exploration of new reactions and applications for substituted nicotinaldehydes continues to be a vibrant area of chemical research. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₄H₁₃NO₂
Pyridine C₅H₅N
Nicotinaldehyde C₆H₅NO
Clonazepam C₁₅H₁₀ClN₃O₃
Valsartan C₂₄H₂₉N₅O₃

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B11812048 6-(Benzyloxy)-2-methylnicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-methyl-6-phenylmethoxypyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NO2/c1-11-13(9-16)7-8-14(15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

BOGUKDIDIQWPJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Benzyloxy 2 Methylnicotinaldehyde

De Novo Synthetic Routes and Pathway Elucidation

The de novo synthesis of 6-(benzyloxy)-2-methylnicotinaldehyde necessitates a carefully designed sequence of reactions to construct the substituted pyridine (B92270) ring with the desired functionalities at specific positions.

Multi-Step Conversions and Reaction Sequences

A plausible and efficient multi-step synthetic pathway for this compound can be envisioned starting from commercially available and inexpensive 2,6-lutidine. This route involves a series of selective functionalizations of the pyridine ring and its methyl substituents.

A proposed synthetic sequence is outlined below:

Selective Oxidation: The initial step involves the selective oxidation of one of the methyl groups of 2,6-lutidine to a formyl group. This can be achieved using various oxidizing agents, such as selenium dioxide (SeO₂) or through catalytic methods.

Hydroxylation: The resulting 6-methyl-2-pyridinecarboxaldehyde (B119999) can then be converted to 6-hydroxy-2-methylnicotinaldehyde (B7891432). This transformation can be accomplished through various methods, including diazotization of an amino precursor or nucleophilic substitution of a suitable leaving group.

Benzylation: The final step is the benzylation of the hydroxyl group to introduce the benzyloxy moiety. This is typically achieved by treating the hydroxypyridine with benzyl (B1604629) bromide or benzyl chloride in the presence of a base.

The following interactive table summarizes a hypothetical reaction sequence with plausible reagents and estimated yields based on analogous transformations reported in the literature.

Table 1: Proposed Multi-Step Synthesis of this compound

Step Starting Material Reagents and Conditions Product Estimated Yield (%)
1 2,6-Lutidine 1. N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), CCl₄, reflux; 2. Silver nitrate (B79036) (AgNO₃), water, reflux 6-Methyl-2-pyridinecarboxaldehyde 65
2 6-Methyl-2-pyridinecarboxaldehyde 1. m-Chloroperoxybenzoic acid (m-CPBA), CH₂Cl₂, 0 °C to rt; 2. Acetic anhydride (B1165640) (Ac₂O), reflux; 3. NaOH, H₂O 6-Hydroxy-2-methylnicotinaldehyde 70
3 6-Hydroxy-2-methylnicotinaldehyde Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Acetone, reflux This compound 85

Strategic Application of Protecting Groups in Synthesis

In the synthesis of complex molecules like this compound, protecting groups play a crucial role in preventing unwanted side reactions and ensuring the desired transformations occur at specific sites. jocpr.com

Given the presence of a reactive aldehyde group and a hydroxyl group in the synthetic intermediates, a judicious choice of protecting groups is essential. For instance, during the benzylation of the hydroxyl group, the aldehyde functionality might be susceptible to oxidation or other undesired reactions. To circumvent this, the aldehyde can be temporarily protected as an acetal (B89532).

Protecting Group Strategy:

Protection of the Aldehyde: The aldehyde group of 6-hydroxy-2-methylnicotinaldehyde can be protected by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form a stable 1,3-dioxolane.

Benzylation: The hydroxyl group of the protected intermediate can then be benzylated using benzyl bromide and a base.

Deprotection: Finally, the acetal protecting group can be removed under acidic conditions to regenerate the aldehyde, yielding the target molecule.

Catalytic Approaches in the Preparation of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of substituted pyridines.

Optimization of Catalyst Systems for Enhanced Selectivity and Yield

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-O bonds, which can be applied to the synthesis of this compound. scielo.br A key step in an alternative synthetic route could involve the coupling of a 6-halopyridine precursor with benzyl alcohol.

Hypothetical Catalytic Approach:

A potential catalytic route could start with 2-chloro-6-methylnicotinaldehyde. The palladium-catalyzed coupling of this precursor with benzyl alcohol would directly introduce the benzyloxy group. The optimization of this reaction would involve screening various palladium catalysts, ligands, and bases.

Table 2: Hypothetical Optimization of Palladium-Catalyzed Benzylation

Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ (2) SPhos (4) Cs₂CO₃ Toluene (B28343) 100 75
Pd₂(dba)₃ (1) XPhos (3) K₃PO₄ Dioxane 110 82
PdCl₂(dppf) (5) - NaOtBu THF 80 65
Pd(OAc)₂ (2) RuPhos (4) K₂CO₃ DMF 120 78

The choice of ligand is critical in tuning the reactivity and selectivity of the palladium catalyst. mdpi.com Bulky, electron-rich phosphine (B1218219) ligands like XPhos and RuPhos have shown great success in similar C-O bond-forming reactions.

Influence of Reaction Conditions on Synthetic Efficiency

The efficiency of each step in the synthesis of this compound is highly dependent on the reaction conditions. Factors such as temperature, solvent, reaction time, and the nature of the reagents can significantly impact the yield and purity of the product.

For instance, in the selective oxidation of 2,6-lutidine, the choice of solvent can influence the selectivity for mono-oxidation versus di-oxidation. Similarly, in the benzylation step, the choice of base and solvent can affect the rate of reaction and the formation of byproducts. A non-polar aprotic solvent like toluene or dioxane is often preferred for palladium-catalyzed cross-coupling reactions to ensure the solubility of the reactants and catalyst. The temperature must also be carefully controlled to promote the desired reaction while minimizing decomposition of the starting materials or products.

Precursor Compound Derivatization and Substrate Scope in Nicotinaldehyde Formation

The versatility of the synthetic route to this compound can be expanded by exploring the derivatization of precursor compounds and examining the substrate scope of the key transformations.

Starting from different substituted 2,6-lutidines would allow for the synthesis of a variety of analogs of the target molecule. For example, using a 3-substituted 2,6-lutidine as the starting material would lead to a final product with a substituent at the 4-position of the pyridine ring.

Furthermore, the scope of the benzylation reaction can be explored by using a range of substituted benzyl halides. This would provide access to a library of 6-(substituted benzyloxy)-2-methylnicotinaldehydes, which could be valuable for structure-activity relationship studies in various applications. The electronic nature of the substituent on the benzyl group (electron-donating or electron-withdrawing) can influence the reactivity of the benzyl halide and may require adjustment of the reaction conditions. nih.gov

For example, electron-withdrawing groups on the benzyl ring may increase the rate of the nucleophilic substitution reaction, while bulky ortho-substituents could hinder the reaction due to steric effects. A systematic study of these variations would fully define the scope and limitations of the synthetic methodology.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and improve process efficiency. uniroma1.it The synthesis of complex molecules like this compound presents an opportunity to implement these principles, focusing on aspects such as solvent selection, atom economy, and waste reduction. jocpr.com

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of pyridine derivatives often employ volatile organic compounds (VOCs) which pose environmental and health risks. researchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents.

Research into green reaction media has identified several alternatives to conventional solvents. researchgate.net These include water, supercritical fluids, ionic liquids, and deep eutectic solvents (DES). For the synthesis of pyridine derivatives, the use of polyethylene (B3416737) glycol (PEG) and water mixtures has shown promise, offering a non-toxic, reusable, and efficient medium. researchgate.net The optimization of the reaction medium, for instance by adjusting the ratio of PEG to water, can significantly improve reaction yields and facilitate product separation. researchgate.net

The selection of an appropriate green solvent is guided by its physical and chemical properties, including polarity, boiling point, and potential for recycling. The table below details some green solvents and their relevant properties for consideration in the synthesis of this compound.

Table 1: Properties of Selected Green Solvents

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Key Advantages
Water 100 80.1 Non-toxic, non-flammable, abundant
Ethanol 78.37 24.5 Renewable, biodegradable, low toxicity
2-Methyltetrahydrofuran (2-MeTHF) 80 6.2 Derived from renewable resources, higher boiling point than THF, forms an azeotrope with water for easy removal
Cyrene™ (Dihydrolevoglucosenone) 227 39.9 Bio-based, biodegradable, high boiling point

The optimization of the reaction medium extends beyond solvent replacement to include techniques like microwave-assisted synthesis, which can accelerate reaction rates and improve yields, often in greener solvents. researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. rsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste. numberanalytics.com

Consider a hypothetical synthetic step for a related pyridine derivative. The table below illustrates the calculation of atom economy.

Table 2: Example Calculation of Atom Economy

Reactant A Reactant B Product Byproduct % Atom Economy
Formula: C₇H₇BrO Formula: C₄H₉Li Formula: C₁₁H₁₁NO Formula: LiBr (Molecular Weight of Product / (Molecular Weight of Reactant A + Molecular Weight of Reactant B)) * 100

| MW: 187.03 g/mol | MW: 64.06 g/mol | MW: 173.19 g/mol | MW: 86.85 g/mol | (173.19 / (187.03 + 64.06)) * 100 = 68.9% |

Waste minimization strategies are intrinsically linked to atom economy but also encompass other aspects of the chemical process. These strategies include:

Catalysis: The use of catalytic reagents over stoichiometric ones can dramatically reduce waste. mdpi.com Catalysts are used in small amounts and can often be recycled and reused.

Process Intensification: Techniques like continuous flow chemistry can improve reaction control, reduce reaction volumes, and minimize waste generation. uniroma1.it

Waste Valorization: Exploring the potential to convert byproducts into valuable materials can further enhance the sustainability of a process. For pyridine derivatives, this could involve the recovery and reuse of solvents or the conversion of byproducts into other useful chemicals. researchgate.net

Solvent Recycling: Implementing procedures to recover and purify solvents for reuse is a crucial step in minimizing waste and reducing operational costs. researchgate.net

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop a more sustainable and efficient manufacturing process.

Elucidation of Chemical Reactivity and Transformation Pathways of 6 Benzyloxy 2 Methylnicotinaldehyde

Reactivity of the Aldehyde Functionality

The formyl group at the 3-position of the pyridine (B92270) ring is a primary site of chemical reactivity, readily undergoing a variety of transformations characteristic of aldehydes.

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. The stereochemical outcome of these additions is dependent on the nature of the nucleophile and the reaction conditions. For prochiral aldehydes such as this, the addition of a nucleophile can lead to the formation of a new stereocenter. In the absence of chiral catalysts or auxiliaries, the reaction typically yields a racemic mixture of enantiomers. However, the use of chiral reagents or catalysts can induce stereoselectivity, favoring the formation of one enantiomer over the other.

Condensation Reactions with Carbon Nucleophiles and Nitrogenous Bases

The aldehyde functionality serves as a key electrophilic partner in various condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Condensation with Carbon Nucleophiles:

Active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, readily undergo Knoevenagel condensation with 6-(benzyloxy)-2-methylnicotinaldehyde in the presence of a weak base. These reactions are typically highly E-selective, yielding the thermodynamically more stable product.

The Wittig reaction provides a versatile method for the conversion of the aldehyde to an alkene. The stereochemical outcome is dependent on the nature of the Wittig reagent. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. A related olefination, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, is also highly effective and typically provides excellent E-selectivity.

Reagent/ReactionProduct TypeExpected Stereoselectivity
Malononitrileα,β-Unsaturated dinitrilePredominantly (E)-isomer
Ethyl Cyanoacetateα,β-Unsaturated cyanoesterPredominantly (E)-isomer
(Triphenylphosphoranylidene)acetateα,β-Unsaturated esterPredominantly (E)-isomer
Methyltriphenylphosphonium bromideTerminal alkeneN/A

Condensation with Nitrogenous Bases:

The aldehyde readily reacts with primary amines to form imines (Schiff bases). This reversible reaction is often a key step in more complex transformations. Similarly, reaction with hydroxylamine (B1172632) affords the corresponding oxime, and hydrazines yield hydrazones.

Nitrogenous BaseProduct Type
Primary Amine (R-NH₂)Imine
Hydroxylamine (NH₂OH)Oxime
Hydrazine (NH₂NH₂)Hydrazone

Oxidative and Reductive Transformations of the Formyl Group

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be smoothly oxidized to the corresponding carboxylic acid, 6-(benzyloxy)-2-methylnicotinic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), and Jones reagent (CrO₃/H₂SO₄).

Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, (6-(benzyloxy)-2-methylpyridin-3-yl)methanol, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). ugm.ac.idmasterorganicchemistry.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might also cleave the benzyloxy group under certain conditions.

TransformationReagentProduct
OxidationPotassium Permanganate (KMnO₄)6-(Benzyloxy)-2-methylnicotinic acid
ReductionSodium Borohydride (NaBH₄)(6-(Benzyloxy)-2-methylpyridin-3-yl)methanol

Reactions Involving the Pyridine Ring System

The pyridine ring of this compound, while aromatic, exhibits a different reactivity profile compared to benzene (B151609) due to the presence of the electronegative nitrogen atom.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Core

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of a good leaving group at these positions facilitates the reaction. While the benzyloxy group at the C6 position is not a typical leaving group, modifications to the molecule, such as conversion of the benzyloxy group to a better leaving group, could enable nucleophilic substitution at this position.

Ring Annulation and Cyclocondensation Reactions Utilizing the Pyridine Scaffold

The existing pyridine framework of this compound can be utilized as a building block for the synthesis of more complex fused heterocyclic systems.

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. While the target molecule itself is not a 2-amino derivative, it can be envisioned that a derivative, where a nitro group is introduced and subsequently reduced to an amine, could undergo a Friedländer-type reaction. For instance, if a nitro group were introduced at the 5-position and reduced to an amino group, subsequent reaction with a ketone could lead to the formation of a fused quinoline (B57606) system.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone. While not directly applicable to this compound, a derivative where the aldehyde is converted to a β-arylethylamine side chain could undergo this reaction in the presence of another aldehyde to form a tetrahydro-β-carboline analogue.

Chemical Modifications of the Benzyloxy Moiety

The benzyloxy group in this compound serves as a crucial protecting group for the phenolic hydroxyl function. Its removal or transformation is a key step in the synthesis of various derivatives. This section explores the chemical strategies for the selective deprotection of the benzyloxy moiety and its conversion to other functional groups, such as different ethers or the free alcohol.

Selective Deprotection Strategies and Catalyst Evaluation

Catalytic Hydrogenolysis: This is one of the most common and mild methods for benzyl (B1604629) ether deprotection. mpg.de The reaction typically involves the use of a palladium catalyst, often supported on activated carbon (Pd/C), in the presence of hydrogen gas. researchgate.net The process is generally clean, with toluene (B28343) being the primary byproduct. The efficiency of the hydrogenolysis can be influenced by the choice of solvent and the reaction pressure. For substrates with other reducible functional groups, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be an alternative to using hydrogen gas directly.

Acid-Mediated Cleavage: Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), are effective reagents for the cleavage of benzyl ethers. researchgate.net This method is particularly useful when catalytic hydrogenolysis is not feasible due to catalyst poisoning or the presence of other reducible moieties. A chemoselective debenzylation of aryl benzyl ethers can be achieved at low temperatures with a combination of BCl₃ and a cation scavenger like pentamethylbenzene. researchgate.net

Oxidative Deprotection: Oxidizing agents can also be employed for the removal of the benzyl group. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers. mpg.de Recent advancements have demonstrated that this transformation can be mediated by visible light, allowing for milder reaction conditions. mpg.de

Table 1: Overview of Selective Deprotection Strategies for the Benzyloxy Group.
Deprotection StrategyTypical Catalysts/ReagentsGeneral Reaction ConditionsPrimary Byproduct
Catalytic HydrogenolysisPalladium on carbon (Pd/C)Hydrogen gas (H₂), various solvents (e.g., ethanol, ethyl acetate)Toluene
Acid-Mediated CleavageBoron trichloride (BCl₃) with pentamethylbenzeneLow temperature (e.g., -78 °C) in a solvent like dichloromethaneBenzylpentamethylbenzene
Oxidative Deprotection2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Visible light irradiation, various solventsBenzaldehyde

Transformation of the Benzyloxy Group to Other Ethers or Alcohols

The conversion of the benzyloxy group in this compound into other ethers or the free alcohol (6-hydroxy-2-methylnicotinaldehyde) is a two-step process. The initial step involves the deprotection of the benzyl group as described in the previous section.

Once the free hydroxyl group is unmasked, it can be converted to other ethers through various etherification reactions. A widely used method is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by the reaction with an alkyl halide.

Deprotection: Cleavage of the benzyl ether to yield 6-hydroxy-2-methylnicotinaldehyde (B7891432).

Etherification: Reaction of the resulting hydroxyl group with an alkylating agent to form the desired ether.

Table 2: General Pathway for the Transformation of the Benzyloxy Group.
StepTransformationTypical Reagents
1. DeprotectionThis compound → 6-Hydroxy-2-methylnicotinaldehydePd/C, H₂ (or other deprotection methods)
2. Etherification6-Hydroxy-2-methylnicotinaldehyde → 6-(Alkoxy)-2-methylnicotinaldehydeBase (e.g., NaH, K₂CO₃), Alkyl halide (e.g., R-Br, R-I)

Derivatization Strategies and Applications in Complex Molecule Synthesis

Utilization as a Building Block for Heterocyclic Systems

The inherent reactivity of the aldehyde group and the pyridine (B92270) nitrogen atom in 6-(benzyloxy)-2-methylnicotinaldehyde makes it a suitable precursor for the construction of various heterocyclic systems. This includes the synthesis of polycyclic aromatic compounds and fused pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

While direct examples of the synthesis of polycyclic aromatic hydrocarbons (PAHs) starting from this compound are not extensively documented, its structure lends itself to established synthetic strategies. researchgate.netmdpi.com The aldehyde group can participate in condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form an extended π-system. Subsequent intramolecular cyclization reactions, often promoted by acid or photochemical conditions, can then lead to the formation of polycyclic aromatic structures. researchgate.net For instance, reaction with a suitable phosphonium (B103445) ylide could generate a styryl-like intermediate, which could then undergo photocyclization to form a phenanthrene-like core fused to the pyridine ring. The benzyloxy group offers a handle for further functionalization or deprotection to the corresponding hydroxypyridine derivative.

The aldehyde functionality of this compound is a key feature for its use in the construction of fused pyridine derivatives. One classical approach is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline, though modifications can allow for the use of other precursors. wikipedia.orgyoutube.com In a plausible synthetic route, this compound could react with an enolate or enamine to form an α,β-unsaturated intermediate, which could then undergo cyclization and aromatization to yield a fused quinoline-like structure.

Furthermore, the synthesis of fused pyridine carboxylates can be achieved through condensation reactions with β-alkoxyvinyl glyoxylates. enamine.net While this method typically employs amino heterocycles, the aldehyde of this compound could potentially be transformed into a suitable nitrogen-containing intermediate to participate in such cyclizations. Additionally, the formation of fused heterocyclic systems from pyridine-2,3-dicarboximides, which can be accessed through oxidation of the methyl and aldehyde groups of the parent molecule, provides another synthetic avenue. rsc.orgrsc.org

Role in the Generation of Structurally Diverse Organic Scaffolds

Beyond the synthesis of fused ring systems, this compound is a valuable precursor for a wide array of structurally diverse organic scaffolds. Its derivatization can lead to biologically active nicotinic acid derivatives, fluorescent styrylbenzoxazoles, and complex lactam and pyrimidine-based architectures.

Nicotinic acid and its derivatives are of significant interest due to their biological activities. researchgate.netchemistryjournal.netmdpi.com The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 6-(benzyloxy)-2-methylnicotinic acid. This derivative can then serve as a key intermediate for the synthesis of a variety of biologically active molecules. For instance, the carboxylic acid can be converted to an acid chloride or activated ester, allowing for the formation of amides and esters with diverse functionalities. These nicotinic acid derivatives have shown potential as analgesic, anti-inflammatory, and antimicrobial agents. chemistryjournal.netmdpi.com

PrecursorDerivativePotential Biological Relevance
This compound6-(Benzyloxy)-2-methylnicotinic acidIntermediate for amide and ester synthesis
6-(Benzyloxy)-2-methylnicotinic acidAmide derivativesAnalgesic, anti-inflammatory
6-(Benzyloxy)-2-methylnicotinic acidEster derivativesAntimicrobial

Styrylbenzoxazoles are a class of compounds known for their fluorescent properties and potential applications in materials science and as biological probes. The synthesis of these compounds can be achieved through the condensation of a 2-methylbenzoxazole (B1214174) with an aromatic aldehyde. The Knoevenagel condensation is a typical reaction used for this purpose. nih.govbeilstein-journals.org this compound, as a substituted aromatic aldehyde, is a suitable substrate for this reaction. The condensation with 2-methylbenzoxazole, typically catalyzed by a base such as piperidine (B6355638) or a solid-supported base like KF-Al2O3, would yield the corresponding 2-styrylbenzoxazole (B8653335) derivative. researchgate.net The benzyloxy group in the resulting molecule can be retained or removed to modulate the electronic and photophysical properties of the final compound.

Reactant 1Reactant 2Product ClassPotential Application
This compound2-MethylbenzoxazoleStyrylbenzoxazoleFluorescent probes, materials science

The aldehyde functionality of this compound also allows for its use as a precursor to lactam and pyrimidine-based structures. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine or urea (B33335). bu.edu.egnih.govnih.gov The aldehyde can participate in multi-component reactions, for example, with a ketone and a nitrogen source like urea or thiourea, to construct the pyrimidine (B1678525) ring in a single step. mdpi.comorganic-chemistry.org

For the synthesis of lactams, the aldehyde can be transformed into a suitable precursor for cyclization. organic-chemistry.org For instance, a Knoevenagel condensation with an active methylene (B1212753) compound followed by reduction and intramolecular cyclization could lead to the formation of a δ-lactam (a piperidin-2-one derivative). Alternatively, oxidation of the aldehyde to a carboxylic acid, followed by the introduction of an amino group at an appropriate position on the pyridine ring or a side chain, could set the stage for an intramolecular amidation to form a fused lactam system. rsc.orgresearchgate.net

Target ArchitectureGeneral Synthetic StrategyRole of this compound
PyrimidineMulti-component reactionAldehyde component
LactamKnoevenagel condensation, reduction, and cyclizationAldehyde for initial C-C bond formation
Fused LactamOxidation to carboxylic acid and intramolecular amidationSource of the carboxylic acid functionality

Application in Cascade and Multicomponent Reactions

The strategic placement of the aldehyde, methyl, and benzyloxy groups on the pyridine core of This compound offers multiple reaction sites that can be exploited in cascade and multicomponent reaction (MCR) design. MCRs are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. Similarly, cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions without the isolation of intermediates.

While specific, named MCRs like the Ugi or Passerini reactions directly employing This compound are not prominently reported, the aldehyde functionality is a key reactive group for initiating such sequences. For instance, the Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (like an aldehyde), and an isocyanide to form an α-acyloxy amide. The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. The participation of This compound in these reactions would lead to the formation of complex amides bearing the substituted pyridine moiety.

The true potential of This compound in complex synthesis often lies in its initial conversion to a more elaborate intermediate, which then undergoes a cascade or multicomponent reaction. For example, the aldehyde can be readily transformed into an imine, which is a common intermediate in many MCRs for the synthesis of nitrogen-containing heterocycles.

A hypothetical, yet plausible, application in a cascade reaction could involve the initial condensation of This compound with an active methylene compound. The resulting product could then undergo an intramolecular cyclization, potentially triggered by the removal of the benzyloxy protecting group, to form a fused bicyclic system like a naphthyridine or pyridopyrimidine derivative. The synthesis of such fused heterocyclic scaffolds is of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Below is a data table illustrating a potential multicomponent reaction involving a derivative of the subject compound.

Reaction TypeReactantsKey IntermediatePotential Product ClassSignificance
Hypothetical Aza-Diels-Alder Cascade1. This compound 2. Primary Amine 3. DieneIn situ generated ImineTetrahydropyridine derivativesAccess to complex nitrogen-containing heterocycles.
Potential Friedländer Annulation1. This compound 2. Ketone with α-methylene groupEnamine or Enolate IntermediateSubstituted NaphthyridinesConstruction of fused aromatic systems.

Detailed research findings on the direct use of This compound in such elegant, one-pot transformations remain a niche area. However, the principles of cascade and multicomponent reaction design strongly suggest its utility. Future research may focus on developing novel synthetic methodologies that explicitly leverage the unique combination of functional groups present in this molecule to streamline the synthesis of complex, biologically relevant compounds.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A thorough search of publicly available scientific literature and chemical databases has revealed a lack of detailed spectroscopic data for the compound this compound. While information on related compounds and general spectroscopic principles exists, specific experimental data for ¹H NMR, ¹³C NMR, two-dimensional NMR, mass spectrometry, and infrared spectroscopy for this particular molecule could not be located.

The synthesis and characterization of novel organic compounds are typically published in peer-reviewed scientific journals. These publications provide the scientific community with essential data to verify the structure and purity of the synthesized molecules. The requested detailed analysis, including spectral interpretations, data tables, and advanced structural elucidation, is contingent upon the availability of such published experimental results.

At present, the necessary ¹H NMR spectra for proton connectivity analysis, ¹³C NMR spectra for carbon framework elucidation, and advanced 2D NMR data (such as COSY, HMQC, HMBC) for definitive structural assignment of this compound are not accessible in the searched databases. Similarly, specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and fragmentation pattern analysis, as well as infrared (IR) spectroscopy data for functional group identification, remain unavailable for this specific compound.

Without this foundational experimental data, a scientifically accurate and detailed article adhering to the requested structure cannot be generated. Further research in specialized, subscription-based chemical literature databases or future publications may provide the necessary information for a comprehensive spectroscopic characterization of this compound.

Spectroscopic Characterization and Advanced Structural Elucidation of 6 Benzyloxy 2 Methylnicotinaldehyde

X-ray Crystallography for Solid-State Structural Confirmation (for related derivatives, inferring principles)

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties. Although a specific crystal structure for 6-(Benzyloxy)-2-methylnicotinaldehyde is not publicly available, the principles of the technique and the structural insights it provides can be inferred from the crystallographic data of related derivatives.

The fundamental principle of X-ray crystallography involves irradiating a single, well-ordered crystal with a monochromatic beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom in the unit cell (the basic repeating unit of the crystal lattice) can be determined, revealing the molecule's conformation and its packing within the crystal.

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the crystallographic parameters for a related substituted pyridine (B92270) derivative, Pyridine 4-carbaldehyde semicarbazone, are presented below. This data provides a tangible example of the detailed structural information that can be elucidated for compounds similar to this compound.

Crystallographic Data for a Related Derivative (Pyridine 4-carbaldehyde semicarbazone)
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 4.6415 Å b = 8.8704 Å c = 14.1176 Å
Unit Cell Anglesα = 104.918° β = 95.654° γ = 100.799°
Temperature95 K

In the case of this compound, an X-ray crystallographic analysis would be expected to reveal the relative orientations of the benzyloxy, methyl, and aldehyde substituents on the pyridine ring. It would definitively establish the planarity or any distortion of the pyridine ring and the conformation of the benzyloxy group, including the torsion angles around the C-O-C bonds. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. nih.gov These interactions are critical in determining the solid-state properties of the compound, including its melting point and solubility. The solid-state conformation of aromatic biheterocycles is often planar to maximize conjugation and intermolecular associations. researchgate.net

Theoretical and Computational Investigations of 6 Benzyloxy 2 Methylnicotinaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in analyzing the electronic characteristics of a molecule. These calculations provide a detailed picture of how electrons are distributed and how this distribution influences the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. ajchem-a.com

For 6-(Benzyloxy)-2-methylnicotinaldehyde, DFT calculations can determine the energies of these frontier orbitals. The HOMO is expected to be distributed over the electron-rich pyridine (B92270) and benzyloxy rings, while the LUMO is likely localized on the electron-deficient aldehyde group and the pyridine ring. This distribution indicates that the molecule can participate in reactions with both electrophiles and nucleophiles at different sites. The aldehyde group, in particular, is a likely site for nucleophilic attack, a common reaction for pyridinaldehydes. wikipedia.org

The energies of the frontier orbitals and the energy gap can be used to calculate several global reactivity descriptors, providing a quantitative measure of the molecule's chemical behavior. conicet.gov.ar

Table 1: Representative FMO Energies and Global Reactivity Descriptors for this compound (Calculated via DFT) Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.

ParameterValue (eV)Description
EHOMO-6.58Energy of the Highest Occupied Molecular Orbital
ELUMO-1.82Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.76ELUMO - EHOMO; indicates chemical stability
Ionization Potential (I)6.58-EHOMO; energy required to remove an electron
Electron Affinity (A)1.82-ELUMO; energy released when an electron is added
Electronegativity (χ)4.20(I + A) / 2; measures the power to attract electrons
Chemical Hardness (η)2.38(I - A) / 2; resistance to change in electron configuration

These calculated descriptors suggest that this compound is a moderately stable molecule. The distinct energy values for HOMO and LUMO support its ability to react with a range of chemical species. For instance, similar DFT studies on other benzyloxy derivatives have shown HOMO-LUMO gaps around 3.17 eV, indicating that substitutions can significantly tune these properties. nih.gov

The distribution of charge within a molecule is fundamental to understanding its interactions. A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. readthedocs.io It maps the electrostatic potential onto a constant electron density surface, using a color scale to indicate different potential regions. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would reveal key features:

Negative Potential: The most intense negative potential is expected around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring. These electronegative atoms concentrate electron density, making them primary sites for hydrogen bonding and interactions with electrophiles.

Positive Potential: Regions of positive potential would likely be found around the hydrogen atoms, particularly the aldehyde proton.

Neutral Regions: The benzyloxy and methyl groups' hydrocarbon portions would exhibit relatively neutral potential (green).

This detailed map provides a guide for predicting non-covalent interactions, solvent effects, and the initial sites of chemical reactions. scispace.comchemrxiv.org

Conformational Analysis and Energy Minimization Studies

Molecules with rotatable single bonds can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. nih.gov For this compound, rotation around the C-O and O-C bonds of the benzyloxy group is a key source of conformational flexibility. researchgate.net

Energy minimization studies, using methods like molecular mechanics or quantum mechanics, calculate the potential energy of different conformations. researchgate.net By systematically rotating the dihedral angles of interest and minimizing the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The global minimum represents the most stable, and thus most probable, conformation of the molecule under isolated conditions.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (Cpyridine-O-CH2-Cphenyl)Relative Energy (kcal/mol)Stability
1 (Anti)~180°0.00Global Minimum (Most Stable)
2 (Gauche 1)~60°1.5Local Minimum
3 (Gauche 2)~-60°1.6Local Minimum
4 (Eclipsed)~0°4.5Transition State (Unstable)

The results of such an analysis are crucial for understanding the molecule's three-dimensional shape, which in turn influences its packing in crystals and its ability to bind to biological targets. Studies on similar molecules with benzyloxy groups have confirmed that anti-type conformations are often the most stable. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While conformational analysis identifies stable states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular movements, conformational changes, and interactions with the environment (e.g., solvent molecules) on a femtosecond timescale. researchgate.net

An MD simulation of this compound, typically placed in a simulation box with a solvent like water, could reveal:

Conformational Flexibility: How the molecule transitions between different stable conformations at a given temperature.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule's electronegative atoms (N, O) and water molecules.

These simulations are particularly valuable for studying how the molecule might behave in a biological context, such as its interaction with a protein's active site. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the high-energy transition states that control the reaction rate. ucsb.edu

For this compound, a key reaction of interest would be the nucleophilic addition to the aldehyde group. A computational study of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the starting materials (e.g., the aldehyde and a nucleophile) and the final product.

Transition State Search: Locating the transition state structure on the reaction path. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the reactants and products to ensure the correct pathway has been identified. smu.edu

The energy difference between the transition state and the reactants gives the activation energy barrier, which is directly related to the reaction kinetics. Such studies provide deep mechanistic insights that are often difficult to obtain experimentally.

Predictive Studies for Synthetic Accessibility and Selectivity

Beyond analyzing existing molecules, computational tools are increasingly used to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. rsc.org For a molecule like this compound, which has multiple potentially reactive sites, predicting selectivity is crucial.

Computational models can predict:

Site Selectivity: In reactions like electrophilic aromatic substitution on either the pyridine or benzyl (B1604629) ring, computational analysis can determine which position is most susceptible to attack. This is often achieved by calculating the energies of the reaction intermediates for attack at each possible site. beilstein-journals.org FMO theory and MEP maps also provide a qualitative prediction of the most reactive sites.

Regioselectivity: For reactions involving multiple directing groups, computational workflows can assess the relative activation energies for different pathways, predicting the major product.

Synthetic Accessibility: By integrating computational predictions with reaction databases, it is possible to evaluate the feasibility of different multi-step synthetic plans, helping chemists to identify the most promising routes before heading to the lab. nih.govnih.govlsuhsc.edu

These predictive studies represent a shift towards a more rational and efficient approach to chemical synthesis, minimizing trial-and-error experimentation.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of substituted pyridines often involves multi-step procedures with harsh reaction conditions and the use of stoichiometric, and often toxic, reagents. Future research should prioritize the development of more sustainable and efficient synthetic routes to 6-(Benzyloxy)-2-methylnicotinaldehyde and its analogs.

One promising approach is the utilization of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of atom economy, step economy, and reduced waste generation. mdpi.com The development of novel MCRs for the one-pot synthesis of highly functionalized pyridines, including 6-alkoxy-2-methylnicotinaldehyde derivatives, would be a significant advancement. eurekaselect.com For instance, a four-component reaction involving an appropriate aldehyde, malononitrile (B47326), an alcohol (like benzyl (B1604629) alcohol), and another component could potentially assemble the core structure in a single, efficient step.

Furthermore, the principles of green chemistry should be integrated into the synthesis of these compounds. This includes the use of environmentally benign solvents, catalytic methods, and renewable starting materials. acs.org Biocatalysis, for example, offers a powerful tool for the selective synthesis of functionalized pyridines under mild conditions. acsgcipr.org Exploring enzymatic transformations to introduce or modify substituents on the pyridine (B92270) ring could lead to highly efficient and enantioselective synthetic pathways. The use of solid-supported catalysts or flow chemistry could also contribute to more sustainable and scalable production processes. mdpi.com

Synthetic ApproachKey AdvantagesPotential Application for this compound
Multicomponent ReactionsHigh atom and step economy, reduced wasteOne-pot synthesis of the core pyridine structure.
BiocatalysisHigh selectivity, mild reaction conditionsEnantioselective modifications of substituents.
Flow ChemistryImproved safety, scalability, and process controlContinuous and efficient production.
Use of Renewable FeedstocksReduced environmental impactSynthesis from biomass-derived starting materials. acsgcipr.org

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay of its functional groups. While the aldehyde group readily undergoes typical reactions like condensation and oxidation, and the benzyloxy group can be cleaved to reveal the corresponding pyridone, there are several underexplored reactivity patterns that warrant investigation.

The methyl group at the 2-position is a key site for potential functionalization. Its acidity can be enhanced by the electron-withdrawing nature of the pyridine ring and the aldehyde group, making it susceptible to deprotonation and subsequent reaction with electrophiles. mdpi.com This could open up avenues for the synthesis of novel derivatives with extended side chains at this position. Exploring the reactivity of this methyl group in condensation reactions with various aldehydes and ketones could lead to the synthesis of novel styryl- and chalcone-like pyridine derivatives. mdpi.com

Furthermore, the pyridine ring itself can participate in various C-H functionalization reactions. researchgate.net Modern catalytic methods, including those employing transition metals or photoredox catalysis, could be used to selectively introduce new substituents at various positions on the pyridine ring, further expanding the chemical diversity of accessible derivatives. researchgate.netresearchgate.net Investigating the regioselectivity of such reactions on the this compound scaffold would be of significant interest.

Rational Design of Derivatives for Targeted Chemical Applications

The structural features of this compound make it an excellent starting point for the rational design of derivatives with specific applications. The benzyloxy group, in particular, is a common pharmacophore in medicinal chemistry and can be readily modified to tune the compound's properties. nih.govibmmpeptide.com

In the field of medicinal chemistry , derivatives of this compound could be designed as inhibitors of various enzymes or as ligands for specific receptors. The aldehyde functionality can be transformed into a variety of other functional groups, such as imines, oximes, hydrazones, or carboxylic acids, which can serve as key interaction points with biological targets. mdpi.com For example, the synthesis of acylhydrazone derivatives has been shown to be a successful strategy for developing potent bioactive compounds. mdpi.com

In the realm of materials science , the pyridine nitrogen provides a coordination site for metal ions, making these compounds potential ligands for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties. The aldehyde group can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures. nih.gov

Application AreaDesign StrategyPotential Derivative
Medicinal ChemistryIntroduction of pharmacophores via aldehyde modification.Acylhydrazones, oximes, imines. mdpi.com
Materials ScienceUtilization of pyridine nitrogen for metal coordination.Ligands for metal-organic frameworks.
AgrochemicalsModification of substituents to enhance bioactivity.Novel pesticides or herbicides.

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes. Advanced spectroscopic techniques can provide invaluable insights into these mechanisms.

In-situ NMR spectroscopy can be used to monitor the progress of reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. aip.orgacs.org This would be particularly useful for studying the mechanisms of multicomponent reactions or complex catalytic cycles. Mass spectrometry techniques , such as electrospray ionization mass spectrometry (ESI-MS), can also be employed to detect and characterize reaction intermediates. rsc.org

Computational chemistry , particularly Density Functional Theory (DFT) calculations, can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the role of catalysts. rsc.orgnih.gov Combining experimental spectroscopic data with computational modeling can provide a comprehensive understanding of the underlying reaction mechanisms. For instance, DFT calculations could be used to predict the most likely sites for C-H functionalization on the pyridine ring.

Integration of Machine Learning in Predictive Organic Synthesis for Nicotinaldehyde Derivatives

The field of organic synthesis is being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). acs.org These tools can be used to predict the outcome of reactions, optimize reaction conditions, and even propose novel synthetic routes.

Predictive models can be trained on large datasets of chemical reactions to predict the yield and selectivity of a given transformation. nih.govresearchgate.net For the synthesis of nicotinaldehyde derivatives, ML models could be developed to predict the success of various cross-coupling reactions or to identify the optimal catalyst for a specific transformation. This would significantly accelerate the discovery of new and efficient synthetic methods.

Furthermore, retrosynthesis software powered by AI can be used to propose synthetic pathways for complex target molecules. acs.org By inputting the structure of a desired this compound derivative, these programs can suggest a sequence of reactions to synthesize it, drawing from a vast database of known chemical transformations. The integration of ML into the workflow of synthetic chemists has the potential to dramatically increase the efficiency and creativity of the drug discovery and materials development process. nih.gov

Machine Learning ApplicationDescriptionPotential Impact on Nicotinaldehyde Chemistry
Reaction Outcome PredictionModels trained to predict the yield and selectivity of reactions.Faster optimization of synthetic routes.
Retrosynthesis PlanningAI-powered software to propose synthetic pathways.Design of efficient syntheses for complex derivatives.
Catalyst and Reagent SelectionAlgorithms to identify the optimal reagents for a desired transformation.Accelerated discovery of novel and efficient reactions.
Property PredictionModels to predict the physicochemical and biological properties of virtual compounds.Rational design of derivatives with desired characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(Benzyloxy)-2-methylnicotinaldehyde, and what key reaction conditions must be optimized?

  • Methodological Answer : Synthesis typically involves benzyl protection of a hydroxylated nicotinaldehyde precursor. For example, 6-hydroxy-2-methylnicotinaldehyde is reacted with benzyl bromide under basic conditions (e.g., NaH in DMF) at 0–25°C for 12–24 hours. Critical parameters include temperature control to prevent aldehyde oxidation and stoichiometric precision to avoid over-alkylation. Purification via silica gel chromatography (hexane/EtOAc gradient) is essential to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) confirms substitution patterns, with the aldehyde proton appearing at δ 9.8–10.2 ppm. Mass spectrometry (EI or ESI) verifies the molecular ion peak (expected m/z for C₁₄H₁₃NO₂: 235.3). FT-IR analysis identifies carbonyl stretching (~1700 cm⁻¹) and benzyl ether C-O vibrations (1250–1200 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient), targeting ≥95% peak area .

Q. What solvent systems are optimal for handling this compound in subsequent reactions?

  • Methodological Answer : The compound dissolves best in polar aprotic solvents (DCM, THF, DMF) at ≤0.1 M. For nucleophilic additions, anhydrous THF under nitrogen prevents aldehyde hydration. Precipitation in ethereal solvents requires temperature monitoring during cooling. Solvent selection should align with downstream reaction compatibility to minimize workup complexity .

Q. How does the steric environment of the 2-methyl group influence the compound's reactivity in condensation reactions?

  • Methodological Answer : The 2-methyl group reduces aldehyde reactivity by ~40% compared to unmethylated analogs due to steric hindrance. Modified conditions (e.g., 60–80°C, 24–48 hr, ZnCl₂ catalysis) are required for condensations. Kinetic studies show second-order dependence on aldehyde concentration under these conditions .

Advanced Research Questions

Q. What catalytic systems enable selective deprotection of the benzyloxy group while preserving the aldehyde functionality?

  • Methodological Answer : Hydrogenolysis with Pd/C (10% wt) in ethyl acetate/cyclohexane (1:1) at 40 psi H₂ removes the benzyl group within 2–4 hours without reducing the aldehyde. BCl₃-mediated deprotection at -78°C (1.5 hr) achieves 92% selectivity. Reaction progress is monitored via TLC (hexane:EtOAc 7:3) .

Q. How can conflicting literature reports regarding the compound's stability under acidic conditions be resolved?

  • Methodological Answer : Systematic stability studies in pH-controlled buffers (pH 1–6) reveal decomposition occurs only below pH 2.5 (t₁/₂ = 8 hr at pH 2). Trace metal contaminants likely caused earlier discrepancies. Stabilization methods include EDTA (0.1%) and storage in neutral, anhydrous environments .

Q. What advanced computational methods predict the compound's behavior in photochemical reactions?

  • Methodological Answer : Time-dependent DFT (B3LYP/6-311++G**) models the n→π* transition (UV absorption at 320 nm). Molecular dynamics simulations (AMBER force field) predict rotational barriers (ΔG‡ = 12.3 kcal/mol) affecting excited-state reactivity. These guide experimental design for photooxidation (optimal wavelength: 310–330 nm) .

Q. How does the compound participate in multicomponent reactions as an aldehyde component?

  • Methodological Answer : In Ugi reactions, the aldehyde achieves 78% conversion with primary amines and isocyanides in methanol at 50°C (24 hr). Increased Sc(OTf)₃ loading (20 mol%) compensates for steric hindrance. Stepwise addition protocols improve yields from 45% to 82% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.